Cyclopropyl(oxan-2-yl)methanamine
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Overview
Description
Cyclopropyl(oxan-2-yl)methanamine: is an organic compound with the molecular formula C8H15NO It features a cyclopropyl group attached to an oxan-2-ylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(oxan-2-yl)methanamine typically involves the reaction of cyclopropylamine with oxan-2-ylmethanol under specific conditions. One common method includes:
Cyclopropylamine and Oxan-2-ylmethanol Reaction: This reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of cyclopropylamine and oxan-2-ylmethanol.
Reaction Optimization: Using optimized reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(oxan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxides or Ketones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Cyclopropyl(oxan-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropyl(oxan-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with specific receptors, leading to downstream signaling effects.
Enzyme Inhibition or Activation: Modulating the activity of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the oxan-2-ylmethanamine moiety.
Oxan-2-ylmethanol: Contains the oxan-2-yl group but lacks the cyclopropylamine moiety.
Uniqueness
Cyclopropyl(oxan-2-yl)methanamine is unique due to the combination of the cyclopropyl and oxan-2-ylmethanamine groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
cyclopropyl(oxan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9(7-4-5-7)8-3-1-2-6-11-8/h7-9H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAXHGASPQPTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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